molecular formula C9H14O5 B3183080 (3aR,4R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one CAS No. 62210-98-4

(3aR,4R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one

Cat. No.: B3183080
CAS No.: 62210-98-4
M. Wt: 202.20 g/mol
InChI Key: CEVALZNMSHYICJ-JBPTWFHOSA-N
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Description

(3aR,4R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one is a complex organic compound with a unique structure that includes a tetrahydrofuran ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable diol precursor under acidic conditions.

    Methoxylation: Introduction of the methoxy group is achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as alcohols, using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, thiols, and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group typically yields carboxylic acids, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(3aR,4R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aR,4R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,4R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one is unique due to its specific structural features, such as the fused tetrahydrofuran and pyran rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3aR,4R,7aR)-4-(hydroxymethyl)-6-methoxy-3,3a,4,6,7,7a-hexahydrofuro[3,2-c]pyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-12-9-3-6-5(2-8(11)13-6)7(4-10)14-9/h5-7,9-10H,2-4H2,1H3/t5-,6-,7+,9?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVALZNMSHYICJ-JBPTWFHOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2C(CC(=O)O2)C(O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1C[C@@H]2[C@@H](CC(=O)O2)[C@@H](O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746648
Record name (3aR,4R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62210-98-4
Record name (3aR,4R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,4R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one
Reactant of Route 2
Reactant of Route 2
(3aR,4R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one
Reactant of Route 3
(3aR,4R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one
Reactant of Route 4
(3aR,4R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one
Reactant of Route 5
(3aR,4R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one
Reactant of Route 6
(3aR,4R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one

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